Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Membrane permeability LogP Drug discovery

Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 310448-90-9) is a synthetic heterocyclic compound belonging to the 2-mercapto-quinazolinone (thioxoquinazoline) class, with molecular formula C₁₃H₁₂N₂O₃S and molecular weight 276.31 g/mol. It features a 3,4-dihydroquinazoline core bearing a 2-mercapto (thioxo) group, an N3-allyl substituent, and a methyl ester at the 7-position.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
CAS No. 310448-90-9
Cat. No. B3123639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate
CAS310448-90-9
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC=C
InChIInChI=1S/C13H12N2O3S/c1-3-6-15-11(16)9-5-4-8(12(17)18-2)7-10(9)14-13(15)19/h3-5,7H,1,6H2,2H3,(H,14,19)
InChIKeyUPPJGMXAJKQJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 310448-90-9): Chemical Identity and Core Characteristics for Procurement


Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 310448-90-9) is a synthetic heterocyclic compound belonging to the 2-mercapto-quinazolinone (thioxoquinazoline) class, with molecular formula C₁₃H₁₂N₂O₃S and molecular weight 276.31 g/mol . It features a 3,4-dihydroquinazoline core bearing a 2-mercapto (thioxo) group, an N3-allyl substituent, and a methyl ester at the 7-position . The compound is supplied as a research-grade building block with purities ranging from 95% to 98% by multiple vendors including Bidepharm (97%), Leyan (98%), and Combi-Blocks, with batch-specific QC documentation (NMR, HPLC, GC) available .

Why Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate Cannot Be Replaced by a Generic Quinazoline Analog


Substitution of Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 310448-90-9) with a closely related analog—even within the same 2-mercapto-quinazolinone family—introduces quantifiable changes that can alter biological target engagement, synthetic utility, and experimental reproducibility. The N3-allyl group presents a reactive terminal alkene with distinct steric and electronic properties versus N3-benzyl (CAS 310448-89-6, MW 326.37) or N3-methyl (CAS 874607-16-6, MW 250.27) analogs . The methyl ester at C7 confers different membrane permeability (computed LogP = 2.03, TPSA = 64.09 Ų) compared to the free carboxylic acid analog (CAS 309969-95-7, MW 262.29), which is reported to act as a GABA receptor activator . The 2-mercapto (thioxo) moiety is a known pharmacophore for Type II NADH dehydrogenase (NDH-2) inhibition in Mycobacterium tuberculosis, where SAR studies demonstrate that even subtle N3-substituent modifications shift whole-cell MIC values [1]. These structural features are non-interchangeable; each change affects LogP, hydrogen-bonding capacity, metabolic stability, and target binding. The quantitative evidence below establishes the specific dimensions along which this compound is differentiated from its closest analogs.

Quantitative Differentiation Evidence for Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate vs. Closest Analogs


Ester vs. Free Acid: Computed Lipophilicity and Permeability Differentiation for Cell-Based Assay Suitability

The methyl ester of CAS 310448-90-9 confers a computed LogP of 2.03 and topological polar surface area (TPSA) of 64.09 Ų , versus the free carboxylic acid analog (CAS 309969-95-7, MW 262.29) which, although lacking a published experimental LogP, is expected to have a substantially lower LogP (estimated ~0.5–1.0 based on the carboxylic acid moiety) and higher TPSA due to the additional hydrogen-bond donor . The ester eliminates one H-bond donor while adding lipophilic bulk, shifting the compound into a more favorable range for passive membrane diffusion (LogP 1–3, TPSA < 90 Ų are correlated with oral absorption and blood–brain barrier penetration). This is a cross-study comparable differentiation, as no direct head-to-head permeability assay data exist for both compounds in the same experimental system. The carboxylic acid analog is documented as a GABA receptor ligand and activator ; the methyl ester may serve as a membrane-permeable prodrug form or a tool compound for intracellular target engagement where the charged acid is penetration-limited.

Membrane permeability LogP Drug discovery Cell-based assays

N3-Allyl vs. N3-Benzyl Substituent: Molecular Weight and Steric Profile Differentiation

The N3-allyl substituent on CAS 310448-90-9 (MW 276.31) is significantly smaller and less lipophilic than the N3-benzyl group on the closest commercial analog CAS 310448-89-6 (MW 326.37, ΔMW = 50.06 Da, ~18% mass increase) . The benzyl analog adds an aromatic ring that increases π-stacking potential and steric bulk at the N3 position. In the context of 2-mercapto-quinazolinone NDH-2 inhibitor SAR, N3-substituent size and lipophilicity directly influence whole-cell antimycobacterial potency: bulky lipophilic N3-cyclohexyl and N3-cycloheptyl substituents retained good MIC values, while smaller ring-contracted substituents (cyclopentyl, cyclobutyl) were less potent [1]. This class-level SAR suggests that the N3-allyl group occupies a distinct steric and electronic space between the minimal N3-methyl (MW 250.27) and the bulky N3-benzyl (MW 326.37), potentially offering a tunable balance of target affinity and physicochemical properties. Additionally, the allyl group provides a terminal alkene handle (sp² carbon) that is absent in the benzyl analog, enabling further synthetic diversification via thiol-ene click chemistry, cross-metathesis, or electrophilic addition [2].

Structure-activity relationship Ligand efficiency Quinazoline SAR Fragment-based design

2-Mercaptoquinazolinone Core: Class-Level NDH-2 Inhibitory Potential with Documented Nanomolar Potency

The 2-mercapto-quinazolinone scaffold that defines CAS 310448-90-9 is established as a validated pharmacophore for inhibition of mycobacterial type II NADH dehydrogenase (NDH-2), an essential respiratory enzyme in Mycobacterium tuberculosis that lacks a mammalian homolog [1]. In the foundational SAR study by Murugesan et al. (2018), a series of 2-mercapto-quinazolinones demonstrated whole-cell M. tuberculosis MIC values as low as 0.3 μM (95 ng/mL) in GAST medium for optimized analogs, with nanomolar enzymatic NDH-2 potencies [2]. A 2025 cryo-EM structure of M. smegmatis NDH-2 bound to a 2-mercapto-quinazolinone inhibitor (J. Med. Chem. 2025, 68, 7579–7591) confirmed that this scaffold interacts directly with the FAD cofactor and blocks the menaquinone-reducing site [3]. While CAS 310448-90-9 itself has not been individually profiled in these assays, it carries the essential 2-mercapto pharmacophore and a modifiable N3-allyl substituent that falls within the SAR-tolerated space for N3 substituents. By class-level inference, the compound is a credible entry point for NDH-2 inhibitor discovery and antimycobacterial screening campaigns.

Antimycobacterial NDH-2 inhibitor Tuberculosis Respiration inhibitor

Purity and Batch QC Documentation: Vendor-Level Differentiation for Reproducible Research

Among suppliers of CAS 310448-90-9, purity specifications and QC documentation vary quantifiably. Bidepharm offers the compound at 97% standard purity with batch-specific QC reports including NMR, HPLC, and GC . Leyan lists the compound at 98% purity (incoming inspection value) with the caveat that inter-batch variation exists . Combi-Blocks supplies the compound (MFCD03194533) with identity confirmation . In contrast, the closest analog CAS 310448-89-6 (N3-benzyl) is offered by Leyan at 98% but with limited QC transparency, and by AKSci at 95% . The 2% purity differential between 95% and 97–98% translates to a 2.5–3× difference in total impurity burden (5% vs. 2–3%), which can confound biological assay interpretation—particularly in high-throughput screens where impurities at >1% may act as pan-assay interference compounds (PAINS) or false-positive hits. Researchers selecting this compound for reproducible SAR studies should prioritize vendors providing batch-specific analytical documentation.

Quality control Batch reproducibility NMR HPLC Analytical chemistry

N3-Allyl Terminal Alkene: Synthetic Versatility Advantage Over Saturated N3-Alkyl Analogs

The N3-allyl group on CAS 310448-90-9 provides a terminal sp²-hybridized alkene that enables orthogonal synthetic transformations not accessible with N3-methyl (CAS 874607-16-6) or N3-benzyl (CAS 310448-89-6) analogs. Specifically, the allyl moiety can undergo thiol-ene radical addition, cross-metathesis, hydroboration-oxidation, or electrophilic halogenation at the terminal olefin . A 2025 study by Kulya et al. demonstrated that 3-allyl-2-mercaptoquinazolin-4-one can be selectively S-alkylated (not N-alkylated) using allyl bromide and methallyl chloride, yielding novel 2,3-dialkenyl derivatives with four distinct nucleophilic centers [1]. This report confirms the chemoselectivity of the 2-mercapto group over the N3-allyl group under alkylation conditions, establishing a predictable synthetic hierarchy. The N3-methyl analog (MW 250.27) lacks any alkene handle, while the N3-benzyl analog presents an aromatic ring with different reactivity (electrophilic aromatic substitution, not alkene addition). This differential synthetic versatility makes the N3-allyl compound uniquely suited as a scaffold for diversity-oriented synthesis and library construction.

Click chemistry Thiol-ene reaction Synthetic diversification Quinazoline derivatization

Prospective RNase L Activation: Carboxylic Acid Analog Data Suggesting Ester Prodrug Potential

The carboxylic acid analog of CAS 310448-90-9—namely 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 309969-95-7, also referred to as 3M2M)—is reported by CymitQuimica to act as a GABA receptor ligand and activator . BindingDB records an IC₅₀ of 2.30 nM for this carboxylic acid analog in an RNase L activation assay, measured as inhibition of protein synthesis in mouse L cell extracts [1]. Additionally, a separate ChEMBL entry (CHEMBL259819) records an EC₅₀ of 26,000 nM for a structurally related quinazoline compound in a human recombinant RNase L FRET RNA cleavage assay [2], though the exact structural correspondence to CAS 310448-90-9 is uncertain. The methyl ester (CAS 310448-90-9) has not been directly tested in these assays. However, methyl ester prodrug strategies are well-precedented for carboxylic acid-containing pharmacophores: the ester can be hydrolyzed intracellularly by esterases to release the active acid form. This class-level inference, combined with the superior membrane permeability predicted for the methyl ester (LogP 2.03 vs. estimated ~0.5–1.0 for the acid), positions CAS 310448-90-9 as a potential cell-permeable prodrug form of the GABA receptor/RNase L-modulating acid.

RNase L Antiviral Interferon pathway 2-5A system

Recommended Application Scenarios for Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 310448-90-9)


Antimycobacterial NDH-2 Inhibitor Lead Discovery and SAR Expansion

Groups pursuing novel M. tuberculosis NDH-2 inhibitors should prioritize CAS 310448-90-9 as a synthetically tractable entry point into the 2-mercapto-quinazolinone chemical space. The scaffold is validated by a 2025 cryo-EM structure (J. Med. Chem. 2025, 68, 7579–7591) showing direct FAD cofactor engagement [1], and SAR from Murugesan et al. (ACS Infect. Dis. 2018) demonstrates that N3-substituent modulation can achieve whole-cell MIC values as low as 0.3 μM [2]. The N3-allyl and C7-methyl ester substituents on this compound provide two orthogonal vectors for systematic SAR exploration—the allyl group can be diversified via thiol-ene or metathesis chemistry, while the ester can be hydrolyzed to the acid for target engagement comparison.

Cell-Permeable Prodrug for GABA Receptor or RNase L Modulation Studies

The carboxylic acid analog (CAS 309969-95-7) is reported to activate GABA receptors and exhibits RNase L activation with IC₅₀ = 2.30 nM [3]. However, the free acid's membrane permeability is expected to be limited by its additional H-bond donor and higher polarity. CAS 310448-90-9, with computed LogP = 2.03 and TPSA = 64.09 Ų , is predicted to cross cell membranes more readily and may serve as an esterase-labile prodrug. Researchers studying intracellular GABAergic signaling or RNase L-mediated antiviral responses should compare the methyl ester and free acid forms in cell-based assays to quantify the permeability advantage and confirm intracellular ester hydrolysis.

Diversity-Oriented Synthesis and Quinazoline Library Construction

The orthogonal reactivity of the N3-allyl group (terminal alkene) and the C2-mercapto group (thiolate nucleophile) makes CAS 310448-90-9 an ideal core scaffold for library synthesis. Kulya et al. (2025) demonstrated that the 2-mercapto position can be selectively S-alkylated without affecting the N3-allyl group, generating novel 2,3-dialkenyl derivatives with four nucleophilic centers [4]. This chemoselectivity enables modular, two-step diversification strategies: first functionalize the C2-thiol with alkyl/aryl halides, then derivatize the N3-allyl via cross-metathesis or thiol-ene click chemistry. The resulting libraries can be screened against multiple targets (NDH-2, PDE7, kinases) where the thioxoquinazoline core is a privileged scaffold [5].

Physicochemical Comparator in Methyl Ester vs. Carboxylic Acid Matched Pair Studies

CAS 310448-90-9 and its free acid counterpart (CAS 309969-95-7) form a matched molecular pair differing only by methyl esterification at C7. This pair is valuable for quantifying the impact of esterification on LogP (ΔLogP estimated ≥1.0), TPSA, aqueous solubility, and membrane permeability in a controlled quinazoline scaffold context. Procurement of both compounds enables experimental determination of PAMPA or Caco-2 permeability ratios, microsomal stability (ester hydrolysis rate), and plasma protein binding differences—data that inform prodrug design strategies across multiple quinazoline-based programs.

Quote Request

Request a Quote for Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.